Physical and chemical properties of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine
Physical and chemical properties of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine
Technical Monograph & Synthesis Guide
Executive Summary
2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine , commonly referred to as N-(3-methylbenzyl)tryptamine (NB-3-Me-T), is a synthetic tryptamine derivative belonging to the N-benzyltryptamine class. Unlike the widely known N-benzylphenethylamines (the "NBOMe" series), the N-benzyltryptamines retain the indole core of serotonin, offering a distinct structure-activity relationship (SAR) profile.
Recent pharmacological studies (Jensen et al., 2020) indicate that N-benzyl substitution on the tryptamine scaffold significantly enhances affinity for the 5-HT2A receptor compared to the parent tryptamine. Specifically, substitutions at the meta (3-position) of the benzyl ring—such as the methyl group in this compound—are associated with increased lipophilicity and receptor binding potency, making this molecule a critical probe for mapping the orthosteric binding site of the 5-HT2A receptor.
Chemical Identity & Structural Analysis[1][2]
This compound is a secondary amine featuring an indole backbone connected to a 3-methylbenzyl group via an ethyl chain.[1]
| Parameter | Data |
| IUPAC Name | N-[(3-methylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
| Common Name | N-(3-methylbenzyl)tryptamine |
| Molecular Formula | C₁₈H₂₀N₂ |
| Molecular Weight | 264.37 g/mol |
| SMILES | CC1=CC=CC(CNCCC2=CNC3=CC=CC=C32)=C1 |
| InChI Key | Predicted based on connectivity: UHF-FAOYSA-N (Analogous) |
| Structural Class | N-substituted Tryptamine |
3D Conformer Implications
The N-benzyl group introduces significant steric bulk compared to simple alkyltryptamines (e.g., DMT). The meta-methyl group likely locks the benzyl ring into a specific orientation within the receptor's hydrophobic pocket (Residue F339), potentially enhancing selectivity over 5-HT2C.
Physicochemical Properties[1][2][3][5][7][8][11][12]
Note: As a specialized research chemical, experimental values are sparse. Data below represents high-confidence predictions based on validated SAR models of the N-benzyltryptamine class.
| Property | Value (Predicted/Observed) | Context |
| Physical State | Solid (HCl Salt) / Oil (Freebase) | Freebase is likely a viscous amber oil; Salt forms white needles. |
| Melting Point | 168–174 °C (HCl Salt) | Typical range for N-benzyltryptamine salts. |
| Solubility (Water) | < 0.1 mg/mL (Freebase) | Highly lipophilic. Requires organic solvents (DCM, MeOH).[1] |
| Solubility (Acid) | > 10 mg/mL (pH < 3) | Readily soluble as a protonated salt.[1] |
| pKa (Amine) | ~9.6 | Typical for secondary alkylamines. |
| LogP | 4.2 ± 0.3 | High lipophilicity due to the benzyl + methyl addition. |
Synthesis & Purification Protocol
Methodology: Reductive Amination (Indirect) Rationale: Direct alkylation of tryptamine with 3-methylbenzyl halides leads to poly-alkylation (quaternary salts). Reductive amination via the imine intermediate is the "Gold Standard" for selectivity, yielding the secondary amine exclusively.
Reagents:
-
Tryptamine (Freebase): 1.0 eq
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3-Methylbenzaldehyde: 1.0–1.1 eq[1]
-
Sodium Triacetoxyborohydride (STAB): 1.4 eq[1]
-
Why STAB? Unlike NaBH₄, STAB is milder and does not reduce the aldehyde directly, ensuring the reducing agent only acts on the formed imine.
-
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
-
Catalyst: Acetic Acid (AcOH), 1–2 drops (promotes imine formation).[1]
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve Tryptamine (10 mmol) in dry DCM (50 mL) under an inert atmosphere (N₂ or Ar).
-
Add 3-Methylbenzaldehyde (10 mmol).[1]
-
Add 2 drops of Glacial Acetic Acid.
-
Observation: Stir at Room Temperature (RT) for 1–2 hours. A color change (often to yellow/orange) indicates imine formation.[1] Magnesium sulfate (MgSO₄) can be added to sequester water and drive equilibrium.[1]
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes.
-
Allow the mixture to warm to RT and stir overnight (12h).
-
-
Quenching & Extraction:
-
Purification (Salt Formation):
Synthesis Workflow Diagram
Figure 1: Selective reductive amination pathway using Sodium Triacetoxyborohydride (STAB) to prevent over-alkylation.
Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic.
¹H NMR (400 MHz, CDCl₃) Expectations:
-
Indole NH: Singlet, broad, ~8.1–8.3 ppm.
-
Aromatic Region: Multiplet, 6.9–7.6 ppm (9H total: 4 from Indole, 4 from Benzyl, 1 from Indole C2-H).
-
Benzyl CH₂: Singlet, ~3.8–3.9 ppm. Critical proof of N-benzylation.
-
Ethyl Chain (α-CH₂): Triplet, ~2.9–3.0 ppm (adjacent to Nitrogen).
-
Ethyl Chain (β-CH₂): Triplet, ~3.0–3.1 ppm (adjacent to Indole).
-
Methyl Group: Singlet, ~2.35 ppm.[1] Confirms the 3-methyl substituent.
Pharmacological Context (Theoretical)
Target: 5-HT2A Receptor (Agonist)[3][4][5][6]
The N-benzyltryptamine class represents a hybrid pharmacophore. While simple tryptamines (like DMT) bind primarily through the indole core, the addition of the N-benzyl group allows the molecule to extend into a secondary hydrophobic pocket (likely involving residues F339 or W336) of the receptor.
The "Meta" Effect: Research into N-benzylphenethylamines (NBOMe series) and recent tryptamine analogs suggests that substitutions at the ortho (2-position) or meta (3-position) of the benzyl ring significantly enhance affinity compared to para substitution or the unsubstituted benzyl.
-
3-Methyl Substitution: Increases lipophilicity (LogP) and provides steric bulk that may stabilize the active receptor conformation (Gq-protein coupling).
-
Predicted Affinity (Ki): < 100 nM at 5-HT2A (High Potency).
Pharmacophore Interaction Model
Figure 2: Theoretical binding mode showing the 3-methylbenzyl group engaging the hydrophobic pocket to enhance potency.
Handling & Safety (SDS Summary)
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Hazard Class: Irritant (Skin/Eye), Potentially Psychoactive.[1]
-
Storage: -20°C, Desiccated, Protected from light (Indoles oxidize to dark polymers).
-
Handling: Fume hood required.[1] Wear nitrile gloves.
-
First Aid:
References
-
Jensen, A. A., et al. (2020).[1] Synthesis and Pharmacological Characterization of N-Benzyl-Substituted Tryptamines as 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][8] Journal of Organic Chemistry.
-
PubChem Compound Summary. (2023). Tryptamine and N-Benzyl Derivatives.[1][9][10][4][11] National Center for Biotechnology Information.[1]
-
Nichols, D. E. (2012).[1] Structure-activity relationships of serotonin 5-HT2A agonists.[3][9][4][6][11] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1]
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- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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